Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)-

Description

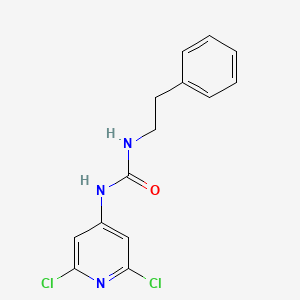

Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)-, is a substituted urea derivative characterized by a 2,6-dichloro-4-pyridinyl group and a 2-phenylethyl substituent. Substituted ureas are widely recognized for their herbicidal, fungicidal, or plant-growth-regulating properties due to their ability to interfere with biochemical pathways such as cell division or photosynthesis .

The compound’s structure combines halogenated pyridine and aromatic phenylethyl moieties, which are critical for its physicochemical properties (e.g., lipophilicity, stability) and bioactivity.

Properties

CAS No. |

287928-13-6 |

|---|---|

Molecular Formula |

C14H13Cl2N3O |

Molecular Weight |

310.2 g/mol |

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)-3-(2-phenylethyl)urea |

InChI |

InChI=1S/C14H13Cl2N3O/c15-12-8-11(9-13(16)19-12)18-14(20)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,17,18,19,20) |

InChI Key |

SZHVZCICXYSISQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NC2=CC(=NC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)-, the synthetic route may involve the following steps:

Preparation of the Isocyanate: The starting material, 2,6-dichloro-4-pyridine, is reacted with phosgene to form the corresponding isocyanate.

Reaction with Amine: The isocyanate is then reacted with 2-phenylethylamine under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro groups on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

Medicine: Explored for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinyl-Substituted Ureas

(a) Forchlorfenuron (N-(2-Chloro-4-pyridinyl)-N'-phenylurea)

- Structure : Differs by having a single chloro substituent at the 2-position of the pyridine ring and a phenyl group instead of phenylethyl.

- Application : A plant-growth regulator used to promote fruit enlargement in agriculture.

- The phenyl group (vs. phenylethyl) may reduce lipophilicity, affecting translocation in plants .

(b) Isoproturon (N,N-Dimethyl-N'-(4-(1-methylethyl)phenyl)urea)

- Structure : Features a branched alkyl group (isopropyl) on the phenyl ring and dimethyl substituents on the urea nitrogen.

- Application : A selective herbicide inhibiting photosynthesis in weeds.

- Key Difference : The lack of halogenation on the aromatic ring and the presence of alkyl groups instead of halogens or pyridine reduce its electron-deficient character, likely diminishing interactions with cytochrome complexes in photosynthetic pathways .

Phenylethyl-Substituted Bioactive Compounds

(a) N-(2-Phenylethyl)-Isobutyramide

- Structure : Shares the 2-phenylethyl group but replaces the urea core with an amide.

- Application : A quorum-sensing inhibitor in marine bacteria, blocking bacterial communication.

- Key Difference : The amide group (vs. urea) alters hydrogen-bonding capacity and metabolic stability. This compound’s activity highlights the role of the phenylethyl group in disrupting microbial signaling, suggesting similar moieties in urea derivatives may enhance bioactivity against pathogens .

Halogenated Ureas with Diverse Substituents

(a) Fluometuron (N,N-Dimethyl-N'-(3-(Trifluoromethyl)phenyl)urea)

- Structure : Contains a trifluoromethylphenyl group and dimethyl urea substituents.

- Application : A pre-emergent herbicide targeting cotton weeds.

- Key Difference : The trifluoromethyl group increases electronegativity and resistance to degradation compared to chlorinated pyridinyl groups. This may enhance environmental persistence but reduce selectivity .

Structural and Functional Analysis Table

Research Findings and Implications

- Halogenation Impact: The 2,6-dichloro substitution on the pyridine ring in the target compound likely enhances binding to enzymatic targets (e.g., acetolactate synthase in plants) compared to mono-halogenated analogs like forchlorfenuron .

- Phenylethyl vs. Phenyl : The phenylethyl group’s extended alkyl chain may improve lipid bilayer penetration, a trait observed in bioactive compounds like quorum-sensing inhibitors .

Biological Activity

Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)- (commonly referred to as Compound 1), is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C14H13Cl2N3O

- Molecular Weight : 300.17 g/mol

- CAS Number : 2781941

The compound features a dichloropyridine moiety and a phenylethyl group, which are significant for its biological interactions.

Research indicates that Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)- exhibits various mechanisms of action that contribute to its biological activity:

- Cytotoxicity : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, in vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including colon cancer (SW620) and leukemia (K-562) cells. The compound was found to reduce cell viability by up to 72% in specific conditions .

- Inhibition of IL-6 Levels : The compound has been reported to inhibit interleukin-6 (IL-6) secretion, which is crucial in inflammatory responses and cancer progression. This inhibition ranged from 23% to 63% across different cell lines .

- Pro-apoptotic Activity : The compound has been identified as a strong pro-apoptotic agent, inducing late-stage apoptosis in various cancer cell lines. Flow cytometry analyses revealed that late apoptosis rates were as high as 99% in metastatic SW620 cells when treated with this compound .

Study 1: Anticancer Activity

In a study focusing on the anticancer properties of urea derivatives, Compound 1 was tested alongside other thiourea derivatives. It exhibited substantial pro-apoptotic effects, particularly in colon cancer models. The study highlighted its ability to significantly diminish cell viability and promote apoptosis through caspase activation pathways .

Study 2: Inhibition of Cancer Cell Migration

Another investigation assessed the impact of Compound 1 on cancer cell migration and invasion. The results indicated that treatment with this compound reduced migration rates by approximately 45% in treated versus control groups, suggesting potential applications in preventing metastasis .

Table 1: Summary of Biological Activities of Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)-

Q & A

Q. Advanced: How can reaction parameters (e.g., solvent, temperature, stoichiometry) be systematically optimized using factorial design to enhance synthetic efficiency?

Answer: A 2^k factorial design can evaluate variables like solvent polarity (DMF vs. THF), temperature (0°C vs. room temperature), and molar ratios (1:1 vs. 1:1.2 amine:isocyanate). Response surface methodology (RSM) may further refine conditions. Computational tools like COMSOL Multiphysics can model reaction kinetics to predict optimal parameters. For instance, higher yields are often achieved in polar aprotic solvents due to improved intermediate stabilization .

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR (¹H, ¹³C, 2D-COSY): Identify aromatic protons (δ 7.0–8.5 ppm for pyridinyl and phenyl groups) and urea NH protons (δ 5.5–6.5 ppm).

- FT-IR: Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1500–1550 cm⁻¹).

- LC-MS/MS: Verify molecular weight (e.g., m/z 316.57 for C₁₂H₈Cl₃N₃O) and detect impurities .

Q. Advanced: How can advanced mass spectrometry (e.g., HRMS-Orbitrap) and X-ray crystallography resolve structural ambiguities in substituted urea derivatives?

Answer: HRMS-Orbitrap provides sub-ppm mass accuracy to distinguish isotopic patterns (e.g., Cl vs. Br adducts). Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and hydrogen-bonding networks, critical for confirming regiochemistry and stereoelectronic effects. For example, the dichloropyridinyl group’s orientation influences π-π stacking with biological targets .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Spill Management: Neutralize with activated carbon and dispose as hazardous waste .

Q. Advanced: How does the compound’s electrophilic nature influence its reactivity with nucleophilic biomolecules, and what containment strategies mitigate cross-contamination risks?

Answer: The dichloropyridinyl group is electrophilic, posing reactivity with cysteine thiols or lysine amines in proteins. Use quench solutions (e.g., 10% sodium thiosulfate) during experiments. Containment via Schlenk lines or gloveboxes is advised for air-sensitive derivatives .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

Q. Advanced: How can molecular docking and MD simulations predict binding modes to therapeutic targets like Rho-kinase?

Answer: Autodock Vina or Schrödinger Suite can model interactions between the urea’s dichloropyridinyl group and kinase ATP-binding pockets. MD simulations (NAMD/GROMACS) assess binding stability over 100-ns trajectories, identifying key residues (e.g., Lys121 in Rho-kinase) for mutagenesis validation .

Basic: What chromatographic methods effectively separate this compound from byproducts?

Answer:

Q. Advanced: How does hydrophilic interaction chromatography (HILIC) coupled with charged aerosol detection improve quantification in complex matrices?

Answer: HILIC (e.g., BEH Amide column) enhances retention of polar metabolites. Charged aerosol detectors (CAD) provide uniform response factors for urea derivatives lacking chromophores, enabling precise quantification in biological samples (LOQ ≤ 10 ng/mL) .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

Answer:

- pH Stability: Stable at pH 5–7 (t₁/₂ > 48 h), but hydrolyzes rapidly under alkaline conditions (pH > 9) via urea bond cleavage.

- Thermal Stability: Decomposes above 150°C (DSC/TGA data). Store at –20°C for long-term stability .

Q. Advanced: How can accelerated stability studies (ICH Q1A) and Arrhenius modeling predict shelf-life under storage conditions?

Answer: Stress testing at 40°C/75% RH over 6 months, with LC-MS monitoring degradation products. Arrhenius equation extrapolates k (degradation rate) to 25°C, estimating shelf-life (e.g., t₁/₂ = 2 years at 25°C) .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies (e.g., divergent IC₅₀ values)?

Answer:

- Assay Standardization: Normalize protocols (e.g., ATP concentration in kinase assays).

- Meta-Analysis: Use Bayesian hierarchical models to account for inter-lab variability.

- Off-Target Profiling: Screen against panels like Eurofins’ SafetyScreen44 to identify confounding interactions .

Methodological Framework Integration

Align studies with theoretical frameworks such as structure-activity relationship (SAR) or transition-state analog theory to contextualize findings. For example, the dichloropyridinyl group’s electron-withdrawing effects can be rationalized via Hammett σ constants in SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.